

3-(Boc-amino)-5,5-difluoropiperidine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Boc-amino)-5,5-difluoropiperidine

Cat. No.: B1449888

[Get Quote](#)

An In-Depth Technical Guide to **3-(Boc-amino)-5,5-difluoropiperidine**: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and pharmacokinetic properties. The **3-(Boc-amino)-5,5-difluoropiperidine** moiety has emerged as a particularly valuable building block. Its unique combination of a conformationally restricted piperidine ring, a protected amine for further functionalization, and geminal fluorine atoms offers medicinal chemists a powerful tool for designing novel therapeutics with enhanced metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of **3-(Boc-amino)-5,5-difluoropiperidine**, intended for researchers, scientists, and drug development professionals. We will delve into its core molecular and physical properties, established synthetic strategies, key applications in medicinal chemistry, and essential safety and handling protocols.

Molecular and Physicochemical Profile

The structural and electronic properties of **3-(Boc-amino)-5,5-difluoropiperidine** are fundamental to its utility. The presence of the difluoro group at the 5-position significantly

influences the molecule's conformation and basicity.

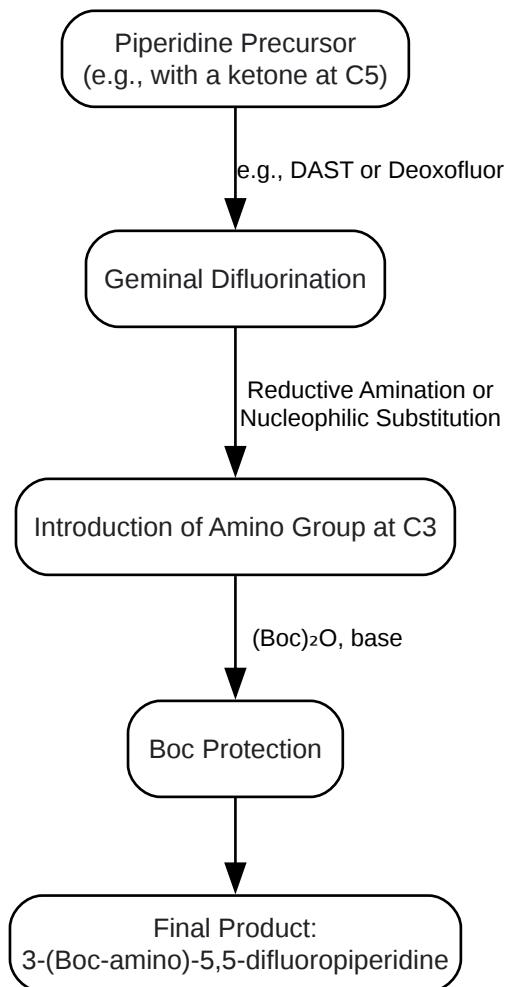
Core Molecular Attributes

A summary of the key molecular identifiers for **3-(Boc-amino)-5,5-difluoropiperidine** is presented in Table 1. It is important to note the existence of enantiomeric forms, which are critical for stereospecific interactions with biological targets.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ F ₂ N ₂ O ₂	[1][2][3][4][5]
Molecular Weight	236.26 g/mol	[3][4][6][7]
CAS Number (Racemate)	1303973-94-5	[1][4][5]
CAS Number ((3R)-enantiomer)	2089320-98-7	[3]
CAS Number ((3S)-enantiomer)	1932109-72-2	[2]
Appearance	Solid	[1][2]
Typical Purity	≥97%	[1][2][3][4]

Physicochemical Properties

The introduction of fluorine has a profound impact on the physicochemical properties of the aminopiperidine scaffold. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity compared to its non-fluorinated analog. This modulation of pKa is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and off-target interactions.


While specific experimental data for the melting point and boiling point of **3-(Boc-amino)-5,5-difluoropiperidine** are not readily available in the provided search results, predictions suggest a boiling point of approximately 308.6°C.[8] The Boc-protecting group, in conjunction with the piperidine ring, imparts a degree of lipophilicity, which is further influenced by the polar C-F bonds.

Synthesis and Chemical Reactivity

The synthesis of fluorinated piperidines often involves multi-step sequences starting from readily available precursors. While a specific protocol for **3-(Boc-amino)-5,5-difluoropiperidine** is not detailed in the provided literature, a general and plausible synthetic strategy can be constructed based on established methods for analogous compounds.^{[9][10]}

General Synthetic Approach

A common strategy involves the construction of a suitable precursor that can undergo fluorination, followed by the introduction of the protected amino group. The following diagram outlines a conceptual workflow for the synthesis of **3-(Boc-amino)-5,5-difluoropiperidine**.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **3-(Boc-amino)-5,5-difluoropiperidine**.

Key Experimental Protocol: Boc Protection of an Aminopiperidine

The final step in many synthetic routes to this class of compounds is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Objective: To introduce a Boc protecting group onto the 3-amino functionality of a 5,5-difluoropiperidine precursor.

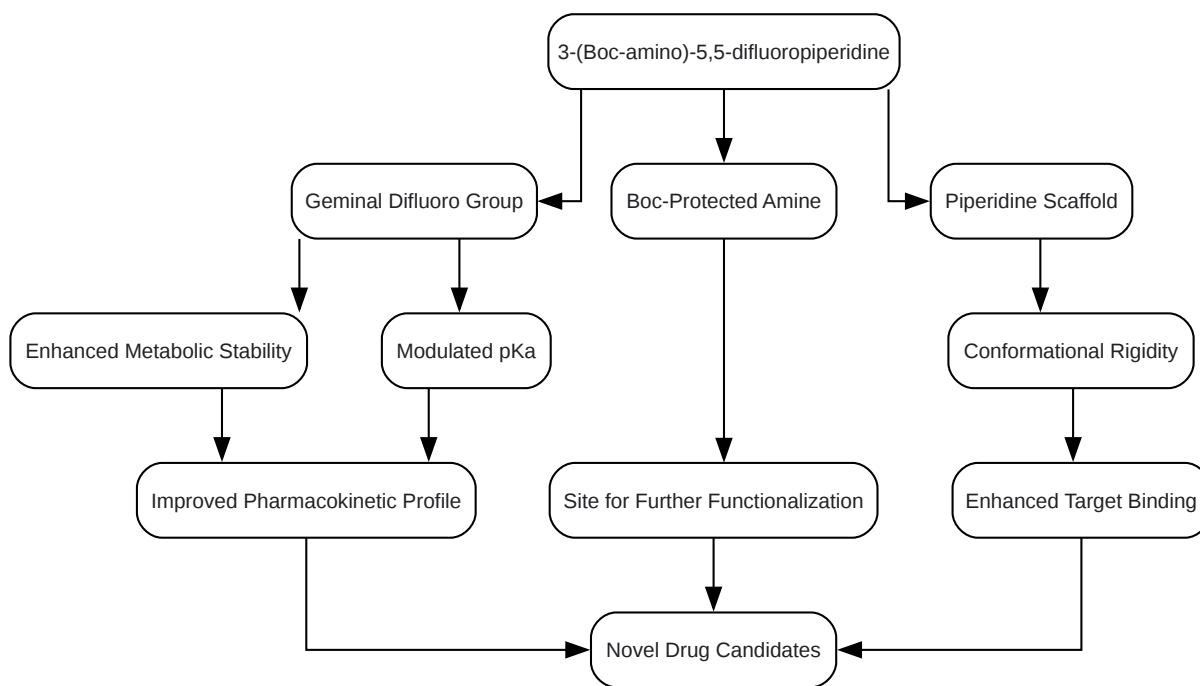
Materials:

- 3-Amino-5,5-difluoropiperidine precursor
- Di-tert-butyl dicarbonate ((Boc)₂O)
- A suitable base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

- Dissolve the 3-amino-5,5-difluoropiperidine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add the base to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure **3-(Boc-amino)-5,5-difluoropiperidine**.


Applications in Medicinal Chemistry

The non-fluorinated analog, (R)-3-(Boc-amino)piperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[11][12][13] The introduction of the geminal difluoro group in **3-(Boc-amino)-5,5-difluoropiperidine** offers a strategy to create novel analogs with potentially improved drug-like properties.

The rationale for incorporating fluorine into drug candidates is multifaceted:

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer *in vivo* half-life and improved bioavailability.
- Modulation of Basicity: As previously discussed, the electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen, which can reduce off-target effects at aminergic G protein-coupled receptors (GPCRs).[10]
- Conformational Control: The steric bulk and electrostatic properties of the fluorine atoms can lock the piperidine ring into a preferred conformation, potentially enhancing binding affinity to the target protein.
- Increased Lipophilicity: In some contexts, fluorine can increase a molecule's lipophilicity, aiding its passage through cellular membranes.

The following diagram illustrates the logical flow of how the properties of this building block contribute to its utility in drug design.

[Click to download full resolution via product page](#)

Caption: The role of **3-(Boc-amino)-5,5-difluoropiperidine** in drug design.

Analytical Characterization

The structural elucidation and purity assessment of **3-(Boc-amino)-5,5-difluoropiperidine** and its derivatives are typically achieved through a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and connectivity of protons in the molecule. The signals for the piperidine ring protons will be complex due to coupling with each other and with the fluorine atoms.
 - ^{13}C NMR: Shows distinct signals for each carbon atom. The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl carbon of the Boc group is

also a characteristic signal.[14]

- ^{19}F NMR: A crucial technique for fluorinated compounds, it will show a characteristic signal for the two equivalent fluorine atoms.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the N-H stretch of the carbamate and the C=O stretch of the Boc group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-(Boc-amino)-5,5-difluoropiperidine** is not provided in the search results, general precautions for handling similar Boc-protected aminopiperidines should be followed.[15][16][17][18]

- Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation or damage.[7] May cause respiratory irritation.[17][19]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15][16]
- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[15][17] Avoid formation of dust and aerosols.[16] Do not get in eyes, on skin, or on clothing.[15][17]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16][17] Store under an inert atmosphere at 2-8°C for long-term stability.[2][8]
- In case of Exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
 - Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[15]
 - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[15]

- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance. [\[15\]](#)

Conclusion

3-(Boc-amino)-5,5-difluoropiperidine stands as a testament to the power of fluorine chemistry in modern drug design. Its unique structural features provide a versatile platform for the synthesis of novel compounds with potentially superior pharmacological profiles. By understanding its fundamental properties, synthetic accessibility, and the strategic rationale for its use, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- Stenutz. *tert*-butyl N-[(3*R*)-
- AA Blocks. *tert*-butyl N-(5,5-difluoropiperidin-3-yl)
- Sunway Pharm Ltd. *tert*-butyl N-(5,5-difluoropiperidin-3-yl)
- Alfa Aesar. SAFETY DATA SHEET: 4-(Boc-amino)piperidine. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [\[Link\]](#)
- PubChem. 3-(Boc-amino)piperidine. [\[Link\]](#)
- AAPPTec. MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [\[Link\]](#)
- The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [\[Link\]](#)
- CSIR-NIScPR.
- PubChem.
- ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [\[Link\]](#)
- Axios Research. (3*S*,5*R*)-3-(Boc-amino)-5-Methylpiperidine. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO., LTD. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [\[Link\]](#)
- LookChem. Cas 1263180-22-8, 4-(Boc-aMino)-3,3-difluoropiperidine. [\[Link\]](#)
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [\[Link\]](#)
- Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [\[Link\]](#)
- PubMed. Applications of fluorine-containing amino acids for drug design. [\[Link\]](#)
- MDPI.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Der Pharma Chemica. Scholars Research Library. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(BOC-AMINO)-5,5-DIFLUOROPIPERIDINE | CymitQuimica [cymitquimica.com]
- 2. tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate - CAS:1303973-94-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem [lookchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbanno.com [nbanno.com]
- 12. nbanno.com [nbanno.com]
- 13. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]

- 18. peptide.com [peptide.com]
- 19. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Boc-amino)-5,5-difluoropiperidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449888#3-boc-amino-5-5-difluoropiperidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com